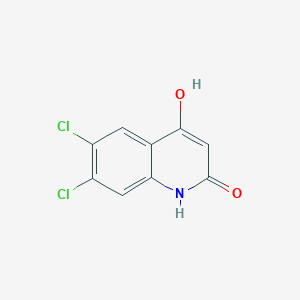
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate is a thiazole derivative with a unique structure that includes a thiazole ring substituted with an ethyl group, a hydroxyl group, and an ethyl ester group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate typically involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a mixture of methanol and water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-5-(2-hydroxyethyl)thiazole: Known for its use in flavor and fragrance industries.
Thiazole-2-carboxylic acid derivatives: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an ethyl group, hydroxyl group, and ethyl ester group on the thiazole ring makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H11NO3S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-5-6(10)9-7(13-5)8(11)12-4-2/h10H,3-4H2,1-2H3 |
Clé InChI |
FEEBIDGHYSDRRX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(S1)C(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide](/img/structure/B8572042.png)


![Ethyl 2-bromo-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B8572068.png)







